molecular formula C12H10Cl2N2O2 B2371157 5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide CAS No. 1154243-00-1

5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide

Cat. No.: B2371157
CAS No.: 1154243-00-1
M. Wt: 285.12
InChI Key: HUVSBXPZRCKKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, a furan-2-ylmethyl group, and an N-methyl carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Chlorination: The pyridine ring is chlorinated at positions 5 and 6 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Furan-2-ylmethylation: The chlorinated pyridine is then reacted with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate to introduce the furan-2-ylmethyl group.

    Carboxamide Formation: The final step involves the formation of the N-methyl carboxamide group by reacting the intermediate with methylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of more efficient chlorinating agents, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-dichloro-N-[(furan-2-yl)methyl]-N-ethylpyridine-3-carboxamide
  • 5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-2-carboxamide
  • 5,6-dichloro-N-[(furan-3-yl)methyl]-N-methylpyridine-3-carboxamide

Uniqueness

5,6-dichloro-N-[(furan-2-yl)methyl]-N-methylpyridine-3-carboxamide is unique due to the specific positioning of the chlorine atoms and the furan-2-ylmethyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5,6-dichloro-N-(furan-2-ylmethyl)-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-16(7-9-3-2-4-18-9)12(17)8-5-10(13)11(14)15-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVSBXPZRCKKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.